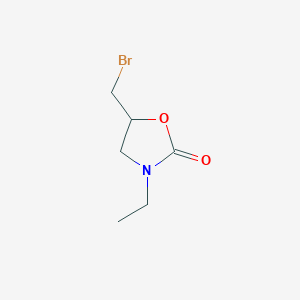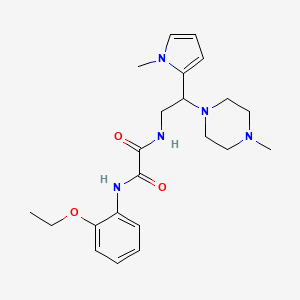
2,5-Dimethoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxybenzenecarboximidamide, also known as DOBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOBI is a white crystalline powder with a molecular formula of C9H11N2O2 and a molecular weight of 181.2 g/mol. In
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxybenzenecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,5-Dimethoxybenzenecarboximidamide has been found to possess significant antitumor activity against various cancer cell lines. 2,5-Dimethoxybenzenecarboximidamide has also been investigated for its potential as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In material science, 2,5-Dimethoxybenzenecarboximidamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous organic polymers. 2,5-Dimethoxybenzenecarboximidamide has also been studied as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxybenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. 2,5-Dimethoxybenzenecarboximidamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2,5-Dimethoxybenzenecarboximidamide has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2,5-Dimethoxybenzenecarboximidamide has been found to have significant biochemical and physiological effects in various cell types. In cancer cells, 2,5-Dimethoxybenzenecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 2,5-Dimethoxybenzenecarboximidamide has also been found to decrease the expression of certain proteins involved in cancer cell survival and migration. In normal cells, 2,5-Dimethoxybenzenecarboximidamide has been found to have low toxicity and does not induce significant cell death or DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethoxybenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. 2,5-Dimethoxybenzenecarboximidamide also has low toxicity in normal cells, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to the use of 2,5-Dimethoxybenzenecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types. 2,5-Dimethoxybenzenecarboximidamide is also not very water-soluble, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dimethoxybenzenecarboximidamide. One potential direction is to further investigate its mechanism of action in cancer cells and normal cells. This could lead to the development of more effective and targeted anticancer therapies. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. 2,5-Dimethoxybenzenecarboximidamide could also be further studied as a building block for the synthesis of functional materials and as a catalyst for organic reactions. Finally, further research could be conducted to optimize the synthesis method of 2,5-Dimethoxybenzenecarboximidamide and to improve its solubility and bioavailability.
In conclusion, 2,5-Dimethoxybenzenecarboximidamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,5-Dimethoxybenzenecarboximidamide could lead to significant advancements in the fields of medicinal chemistry, material science, and catalysis.
Synthesemethoden
2,5-Dimethoxybenzenecarboximidamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in methanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
2,5-dimethoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIPYOFWSRZGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)
![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2776913.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)



![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)
